2-Hydroxypropanoate;zirconium(4+)

Hydraulic fracturing Rheology Zirconium crosslinker

Zirconium lactate (CAS 60676-90-6) delivers superior shear and thermal stability in CMHPG fracturing fluids above 200°F (93°C), outperforming borate crosslinkers. Its polynuclear Zr⁴⁺ coordination chemistry enables tunable crosslinking delay via co-ligands (ethanediamine, sorbitol)—critical for high-pump-rate operations. For personal care, it offers an aluminum-free antiperspirant mechanism via protein precipitation. Note: thermal decomposition onset ~50°C; store and ship below this threshold.

Molecular Formula C12H20O12Zr
Molecular Weight 447.50 g/mol
CAS No. 60676-90-6
Cat. No. B3054485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropanoate;zirconium(4+)
CAS60676-90-6
Molecular FormulaC12H20O12Zr
Molecular Weight447.50 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Zr]
InChIInChI=1S/4C3H6O3.Zr/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4
InChIKeyLYPJRFIBDHNQLY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxypropanoate;zirconium(4+) (CAS 60676-90-6) – Core Chemical Profile and Industrial Significance


2-Hydroxypropanoate;zirconium(4+), commonly referred to as zirconium lactate, is the zirconium(IV) salt of lactic acid with the approximate formula Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ (1 < n < 3). It exists as a colourless solid with a molecular weight of approximately 447.50 g·mol⁻¹ for the tetrakis(lactate) complex [1]. Industrially, zirconium lactate serves dual roles: as a metal–organic crosslinker in high-temperature hydraulic fracturing fluids for unconventional oil and gas recovery, where it addresses the thermal and shear limitations of conventional borate crosslinkers, and as an active ingredient in certain deodorant and antiperspirant formulations [2]. The compound’s performance is intimately tied to the coordination chemistry of the Zr⁴⁺ centre, which dictates crosslinking kinetics, thermal stability, and rheological behaviour in polymer-based fluids [3].

Why Generic Zirconium Salt Substitution Fails for 2-Hydroxypropanoate;zirconium(4+)


Zirconium carboxylates are not simple stoichiometric salts; they exist as dynamic, polynuclear hydroxo-bridged clusters whose speciation depends critically on pH, ligand-to-metal ratio, ligand type, and the order of component addition during synthesis [1]. For example, two commercial crosslinkers manufactured with identical zirconium content but differing in the attached ligand (e.g., lactate alone versus lactate plus triethanolamine) produce gels with substantially different crosslinking delay times, final viscosity, and shear recovery [2]. In antiperspirant contexts, the ability of the zirconium species to precipitate proteins—the proposed mechanism of sweat-duct occlusion—is highly sensitive to the molecular form (sodium zirconium lactate versus zirconium lactate) and the solution pH [3]. These structure–performance relationships preclude the indiscriminate interchange of in-class zirconium compounds without compromising functional outcomes.

Head-to-Head Performance Evidence for 2-Hydroxypropanoate;zirconium(4+) Against Key Comparators


Viscosity Advantage of Zirconium Lactate over Triethanolamine-Zirconium Lactate Crosslinked Gels

In a sodium carboxymethyl cellulose (CMC)-based fracturing fluid system, zirconium lactate gel (Zr-Lac) and triethanolamine zirconium lactate gel (TEA-Zr-Lac) were synthesized and compared. The Zr-Lac gel exhibited a viscosity of 94.69 mPa·s at a shear rate of 300 s⁻¹, whereas the TEA-Zr-Lac gel achieved only 88.86 mPa·s under identical conditions. Both gels maintained viscosities above 200 mPa·s at 170 s⁻¹ and 60 °C for 1 hour, but the Zr-Lac gel consistently delivered ~6.6% higher viscosity, which translates into improved proppant-carrying capacity during hydraulic fracturing [1].

Hydraulic fracturing Rheology Zirconium crosslinker

Tunable Crosslinking Rate and Final Viscosity via Ligand Composition in Zr-Lactate-Based Crosslinkers

Four zirconium crosslinkers with identical Zr concentration but different ligand compositions were compared in polyacrylamide-based fracturing fluids. The zirconium lactic acid + ethanediamine + sorbitol system produced the slowest viscosity development and the highest final viscosity, outperforming both the simple zirconium lactic acid crosslinker and the zirconium lactic acid + ethanediamine crosslinker. The sorbitol-containing variant exhibited faster crosslinking rate and higher final viscosity than the ethanediamine-sorbitol variant, attributed to increased crosslinking density and reactivity [1]. This demonstrates that zirconium lactate is not a single-performance-point material but a platform whose properties can be systematically tuned by selecting co-ligands.

Delayed crosslinking Fracturing fluid Ligand engineering

Polymer-Dependent Performance Superiority: Zirconium Lactate + Propylene Glycol vs. Zirconium Triethanolamine + Lactate

In a comparative evaluation of four commercial zirconium crosslinkers tested with both carboxymethyl hydroxypropyl guar (CMHPG) and a synthetic polyacrylamide, the zirconium lactate + propylene glycol (Zr-Lac + PG) crosslinker demonstrated the greatest enhancement in shear and thermal stability with the polysaccharide-based CMHPG fluid. However, the same Zr-Lac + PG crosslinker performed the least effectively with the synthetic polymer-based fluid. Conversely, the zirconium triethanolamine + lactate (Zr-TEA + Lac) crosslinker showed considerable improvements in shear and thermal stability specifically with the synthetic polymer system [1]. This polymer-dependent performance inversion highlights that zirconium lactate-based crosslinkers are not universally superior but offer selective advantages that must be matched to the polymer type.

Biopolymer crosslinking CMHPG Thermal stability

Protein Precipitation Potential as a Mechanistic Indicator of Antiperspirant Efficacy

Early mechanistic studies on sodium zirconium lactate (the sodium salt analogue of zirconium lactate) demonstrated its capacity to precipitate proteins, which is the presumed mechanism for forming the temporary plug in eccrine sweat ducts. This protein-precipitating property is specifically cited as the basis for antiperspirant action [1]. While the commercial antiperspirant market is dominated by aluminum-based actives (e.g., aluminum chlorohydrate, aluminum zirconium tetrachlorohydrex gly), the zirconium-based compounds offer an alternative mode of action that may be relevant for formulations targeting specific consumer preferences or regulatory constraints [2]. Quantitative sweat-reduction data directly comparing zirconium lactate to aluminum-based benchmarks were not identified in the accessible literature; the available evidence is mechanistic and qualitative.

Antiperspirant Protein precipitation Sodium zirconium lactate

Thermal Decomposition Onset Temperature as a Practical Stability Indicator

Thermogravimetric analysis (TGA) of zirconium lactate indicates thermal decomposition commencing at approximately 50 °C, which is relatively low compared to many inorganic zirconium salts (e.g., zirconium dioxide, which is stable above 1,000 °C) . This property is significant in two respects: (i) in oilfield applications, the decomposition onset informs maximum storage and handling temperatures to preserve crosslinker activity prior to downhole injection; (ii) in personal care formulations, it defines the upper processing temperature limit during manufacturing. While this datum is derived from a single-source technical datasheet and represents class-level behaviour rather than a direct pair-wise comparison, it provides a practical procurement-relevant threshold that more thermally robust zirconium compounds do not share [1].

Thermal stability TG analysis Decomposition temperature

Optimal Application Scenarios for 2-Hydroxypropanoate;zirconium(4+) Derived from Differential Evidence


High-Temperature Hydraulic Fracturing with CMHPG-Based Fluids

In reservoirs exceeding 200 °F (93 °C), conventional borate crosslinkers lose efficacy. Zirconium lactate + propylene glycol crosslinkers provide the highest shear and thermal stability when formulated with CMHPG, as demonstrated by the SPE comparative study [REFS-1 from Evidence 3]. Operators targeting tight, low-permeability formations where proppant transport is critical should prioritize this zirconium lactate-based system over borate alternatives or triethanolamine-ligated zirconium crosslinkers.

Delayed Crosslinking in Deep-Well Fracturing Operations

The ability to slow viscosity development by incorporating co-ligands such as ethanediamine and sorbitol into the zirconium lactate framework enables controlled crosslinking delay, reducing the risk of premature shear damage in high-pump-rate operations [REFS-1 from Evidence 2]. This tunable delay is a specific advantage over pre-formed crosslinked gel systems and simpler zirconium salt crosslinkers that crosslink too rapidly upon mixing.

Aluminum-Free Antiperspirant Formulations Requiring Mechanistic Differentiation

For personal-care brands seeking aluminum-free antiperspirant claims, sodium zirconium lactate (and by extension zirconium lactate) offers a protein-precipitation mechanism distinct from aluminum-based plug formation [REFS-1 from Evidence 4]. While quantitative sweat-reduction superiority is not established in head-to-head clinical trials, the mechanistic justification supports its inclusion in formulations where differentiation from aluminum actives is the primary procurement criterion.

Low-Temperature Manufacturing and Storage of Zirconium-Crosslinked Precursors

Given the thermal decomposition onset of ~50 °C, zirconium lactate is suited for processes that remain below this threshold during mixing, storage, and transport [REFS-1 from Evidence 5]. In contrast, more thermally robust zirconium compounds (e.g., zirconium acetate, zirconium oxychloride) may be preferred where elevated processing temperatures are unavoidable. This thermal constraint must be accounted for in supply-chain logistics and formulation protocols.

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